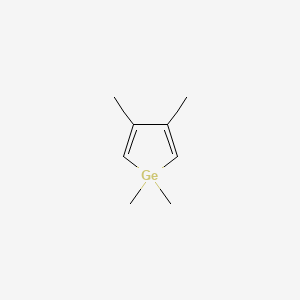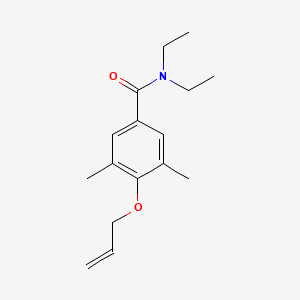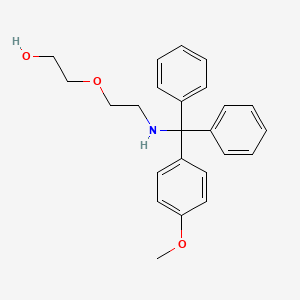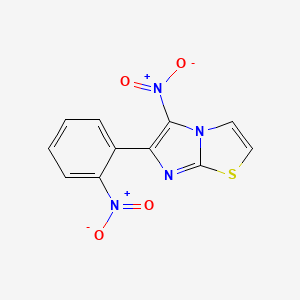![molecular formula C22H28F3N3O2 B13802023 1-(2,6-Dimethoxybenzyl)-N-methyl-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13802023.png)
1-(2,6-Dimethoxybenzyl)-N-methyl-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dimethoxybenzyl)-N-methyl-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine is a complex organic compound that features a piperidine ring substituted with a 2,6-dimethoxybenzyl group, a trifluoromethylpyridine moiety, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethoxybenzyl)-N-methyl-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the 2,6-dimethoxybenzyl group, and the attachment of the trifluoromethylpyridine moiety. Common synthetic routes may involve:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of 2,6-Dimethoxybenzyl Group: This step may involve nucleophilic substitution reactions where the benzyl group is introduced onto the piperidine ring.
Attachment of Trifluoromethylpyridine Moiety: This can be accomplished through coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,6-Dimethoxybenzyl)-N-methyl-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, NH₃) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Dimethoxybenzyl)-N-methyl-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as acting as a ligand for specific receptors.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2,6-Dimethoxybenzyl)-N-methyl-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[1-(2,6-Dimethoxybenzyl)piperidin-4-yl]-N-methyl-3-(trifluoromethyl)benzamide
- N-[1-(2,6-Dimethoxybenzyl)piperidin-4-yl]-N-phenyl-3-(trifluoromethyl)benzamide
Uniqueness
1-(2,6-Dimethoxybenzyl)-N-methyl-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds .
Eigenschaften
Molekularformel |
C22H28F3N3O2 |
|---|---|
Molekulargewicht |
423.5 g/mol |
IUPAC-Name |
1-[(2,6-dimethoxyphenyl)methyl]-N-methyl-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperidin-4-amine |
InChI |
InChI=1S/C22H28F3N3O2/c1-27(14-16-7-8-21(26-13-16)22(23,24)25)17-9-11-28(12-10-17)15-18-19(29-2)5-4-6-20(18)30-3/h4-8,13,17H,9-12,14-15H2,1-3H3 |
InChI-Schlüssel |
KIRQKAPICMGWLC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CN=C(C=C1)C(F)(F)F)C2CCN(CC2)CC3=C(C=CC=C3OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(2-aminoethyl)-1H-indol-4-ol;2-[carbamimidoyl(methyl)amino]acetamide;sulfuric acid](/img/structure/B13801951.png)
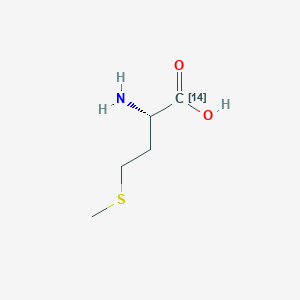
![3-Cyanomethyl-2-methylbenzo[b]thiophene](/img/structure/B13801966.png)
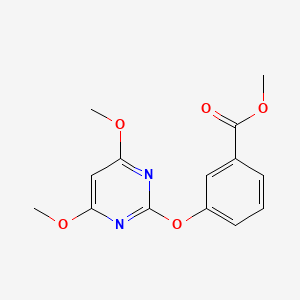
![N-[2-(7-Ethyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B13801974.png)
